

Distinguishing C-S-H, Tobermorite, and Jennite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Calcium silicate hydrate	
Cat. No.:	B1143342	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium silicate hydrate (C-S-H), tobermorite, and jennite are pivotal compounds in materials science, particularly in the study of cementitious systems. While structurally related, their distinct crystallographic and chemical characteristics significantly influence the properties of the materials they form. This technical guide provides a comprehensive overview of the key distinguishing features of C-S-H, tobermorite, and jennite. It details their structural and chemical properties, outlines experimental protocols for their differentiation using X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and transmission electron microscopy (TEM), and presents this information in a comparative format for clarity. The logical relationships and distinguishing features are further elucidated through visual diagrams.

Introduction

Calcium silicate hydrates are a family of minerals that are the primary binding phase in most concrete, responsible for its strength and durability.[1] Among the crystalline calcium silicate hydrates, tobermorite and jennite are considered the closest natural analogs to the poorly crystalline C-S-H found in cement paste.[2][3] Understanding the nuances between these three phases is crucial for predicting and controlling the performance of cement-based materials.

• Calcium Silicate Hydrate (C-S-H): A quasi-amorphous or nanocrystalline material with a variable stoichiometry. Its structure is generally considered to be a defective analogue of



tobermorite.[4]

- Tobermorite: A crystalline mineral with a layered structure. Several polytypes exist, primarily distinguished by their basal spacing, such as 9 Å, 11 Å, and 14 Å tobermorite.[5][6]
- Jennite: A crystalline mineral that is rarer in nature than tobermorite. It is characterized by a higher calcium-to-silicon ratio compared to tobermorite.[2][7]

Comparative Data

The quantitative differences between C-S-H, tobermorite, and jennite are summarized in the following tables for easy comparison.

Table 1: Chemical and Physical Properties

Property	C-S-H	Tobermorite	Jennite
Idealized Chemical Formula	Variable, e.g., (CaO)x(SiO2)y(H2O)z	Ca ₅ Si ₆ O ₁₆ (OH) ₂ ·4H ₂ O (11Å)[5]	Ca ₉ Si ₆ O ₁₈ (OH) ₆ .8H ₂ O [2][7]
Ca/Si Ratio	1.2 - 2.1 (typically ~1.7 in Portland cement)[4]	~0.83[5]	1.5[2]
Morphology	Globular particles, fibrillar, or crumpledfoil[7][8]	Fibrous bundles, rosettes, or fine granular[5]	Blade-shaped crystals, fibrous aggregates[9]
**Density (g/cm³) **	Variable (higher packing density than tobermorite and jennite)[10]	2.423 - 2.458[5]	2.32 - 2.33[9]

Table 2: Crystallographic Properties



Property	Tobermorite (11 Å)	Tobermorite (14 Å)	Jennite
Crystal System	Orthorhombic[5]	Monoclinic[11]	Triclinic[9]
Space Group	C2221[5]	B11b[11]	P1[9]
a (Å)	11.17[5]	6.735[11]	10.576[2]
b (Å)	7.38[5]	7.425[11]	7.265[2]
c (Å)	22.94[5]	27.987[11]	10.931[2]
α (°) **	90	90	101.30[2]
β (°)	90	90	96.98[2]
γ (°) **	90	123.25[11]	109.65[2]

Experimental Protocols for Differentiation X-ray Diffraction (XRD) with Rietveld Refinement

XRD is a powerful technique for identifying and quantifying crystalline phases. Rietveld refinement of the powder diffraction pattern allows for the determination of the weight fractions of the different crystalline phases present in a sample.

Methodology:

- Sample Preparation:
 - The sample is dried to stop hydration, typically by solvent exchange with isopropanol followed by vacuum drying.
 - $\circ~$ The dried sample is ground to a fine powder (particle size < 10 $\mu m)$ to ensure random orientation of the crystallites.
 - For quantitative analysis, a known amount of an internal standard (e.g., corundum, ZnO, or rutile) is intimately mixed with the sample.
- Data Acquisition:



- A high-resolution powder diffractometer is used, typically with Cu Kα radiation.
- Data is collected over a wide 2θ range (e.g., 5-70°) with a small step size (e.g., 0.02°) and a sufficiently long counting time per step to obtain good statistics.

· Rietveld Refinement:

- The refinement is performed using specialized software (e.g., GSAS, FullProf, TOPAS).
 [12][13]
- The crystal structure models for the expected phases (tobermorite, jennite, portlandite, unhydrated cement clinker phases, etc.) are used as input.
- The refinement process involves minimizing the difference between the observed and calculated diffraction patterns by adjusting various parameters, including scale factors, lattice parameters, peak shape parameters, and preferred orientation.
- The weight fraction of each phase is determined from the refined scale factors.

Distinguishing Features:

- Tobermorite: Exhibits characteristic diffraction peaks corresponding to its layered structure,
 with the most intense peak related to its basal spacing (e.g., ~11.3 Å for 11 Å tobermorite).[6]
- Jennite: Has a distinct diffraction pattern due to its triclinic symmetry.[14]
- C-S-H: Produces broad, diffuse humps in the diffraction pattern, indicating its poorly crystalline or nanocrystalline nature. The main humps are typically observed around 29-30° and 50° 2θ for Cu Kα radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²⁹Si Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local atomic environment of silicon in these materials, providing information on the degree of silicate polymerization.

Methodology:



Sample Preparation:

- Samples are dried as described for XRD analysis.
- The powdered sample is packed into a zirconia rotor.

Data Acquisition:

- ²⁹Si MAS NMR spectra are acquired on a high-field solid-state NMR spectrometer.
- Single-pulse MAS experiments are typically used for quantitative analysis.
- Cross-polarization (CP/MAS) experiments can be used to enhance the signals of protonproximate silicon atoms.
- High spinning speeds are employed to minimize spinning sidebands.

• Spectral Analysis:

- The spectra are referenced to a standard, typically tetramethylsilane (TMS).
- The spectra are deconvoluted into a series of peaks corresponding to different silicate environments, denoted as Qⁿ, where 'n' is the number of other silicate tetrahedra connected to the central tetrahedron.

Distinguishing Features:

- Q¹ sites: Silicate tetrahedra at the end of a chain.
- Q² sites: Silicate tetrahedra in the middle of a chain.
- C-S-H: Shows a distribution of Q¹ and Q² sites, with the ratio of Q²/Q¹ providing an estimate
 of the mean silicate chain length. The chemical shifts for Q¹ and Q² sites are typically around
 -79 ppm and -85 ppm, respectively.[1][15]
- Tobermorite: The structure is dominated by Q² sites, reflecting its more ordered, infinite silicate chain structure.[4]



• Jennite: Also shows a predominance of Q² sites.[16] However, theoretical calculations suggest that the Q¹ chemical shifts in jennite-based models are higher (less negative) than those observed experimentally for C-S-H.[15]

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and nanostructure of these phases.

Methodology:

- Sample Preparation:
 - For powdered samples, they can be dispersed in a solvent (e.g., ethanol or isopropanol)
 and deposited onto a carbon-coated TEM grid.
 - For bulk cement paste samples, thin sections are prepared, often using ion milling. A
 focused ion beam (FIB) can be used to extract a thin lamella from a specific region of
 interest.[17][18]
- Imaging and Analysis:
 - Bright-field and dark-field imaging are used to observe the morphology and distribution of the phases.
 - High-resolution TEM (HRTEM) can reveal the lattice fringes of crystalline phases.
 - Selected area electron diffraction (SAED) can be used to obtain diffraction patterns from individual crystallites, allowing for phase identification.
 - Energy-dispersive X-ray spectroscopy (EDS) can be used to determine the elemental composition (e.g., Ca/Si ratio) of different regions.

Distinguishing Features:

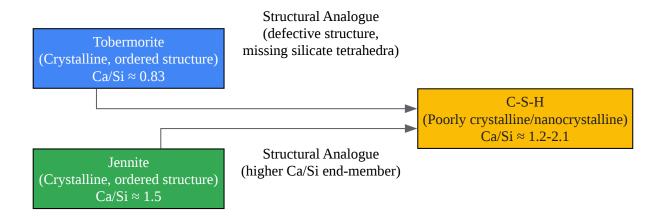
C-S-H: In young cement pastes, it often exhibits a fibrillar or foil-like morphology. In more
mature pastes, it can appear as a dense, inner product around cement grains and a more
porous, outer product filling the space between grains. A reduction in the Ca/Si ratio can lead
to a change from a fibrillar to a crumpled-foil morphology.[7][8]

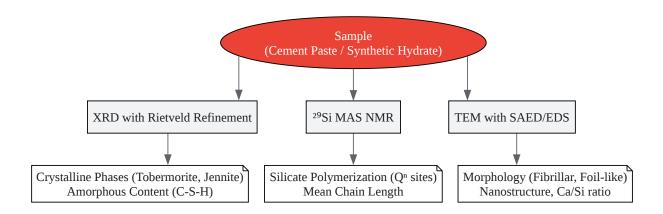


- Tobermorite: Typically appears as well-defined, lath-like or fibrous crystals.[5]
- Jennite: Can form blade-shaped crystals or fibrous aggregates.

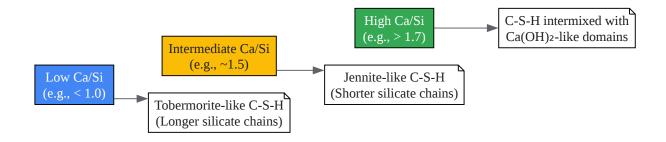
Visualizations

Diagram 1: Structural Relationship









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. researchgate.net [researchgate.net]
- 8. Tobermorite/jennite- and tobermorite/calcium hydroxide-based models for the structure of C-S-H: applicability to hardened pastes of tricalcium silicate, β-dicalcium silicate, Portland cement, and blends of Portland cement with blast-furnace slag, metakaolin, or silica fume [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. asu.elsevierpure.com [asu.elsevierpure.com]
- 17. Preparation of cross-sectional TEM samples for low-angle ion milling PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nuance.northwestern.edu [nuance.northwestern.edu]
- To cite this document: BenchChem. [Distinguishing C-S-H, Tobermorite, and Jennite: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143342#distinguishing-between-c-s-h-tobermorite-and-jennite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com